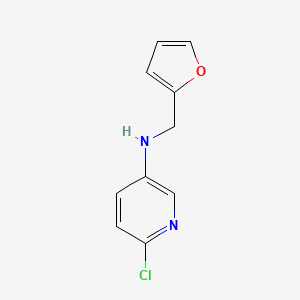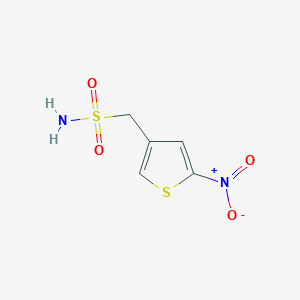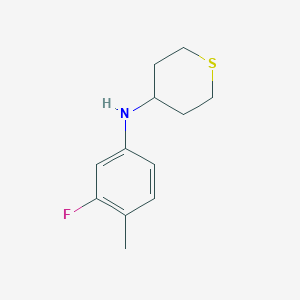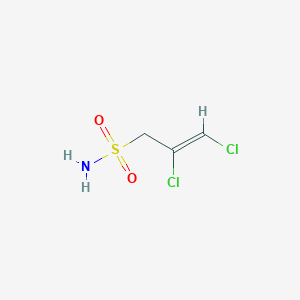
(3-Bromophenyl)methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromophenyl)methanesulfonyl fluoride is an organic compound with the molecular formula C₇H₆BrFO₂S. It is a sulfonyl fluoride derivative, characterized by the presence of a bromine atom on the phenyl ring and a methanesulfonyl fluoride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)methanesulfonyl fluoride typically involves the reaction of (3-bromophenyl)methanesulfonyl chloride with a fluorinating agent. One common method is the use of tetrabutylammonium fluoride (TBAF) as the fluorinating reagent. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and fluorine-containing reagents.
Chemical Reactions Analysis
Types of Reactions: (3-Bromophenyl)methanesulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The bromine atom on the phenyl ring can participate in oxidation and reduction reactions, leading to the formation of different substituted phenyl derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
- Substituted phenyl derivatives
- Sulfonamide, sulfonate, and sulfone compounds
Scientific Research Applications
(3-Bromophenyl)methanesulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used to modify biomolecules through sulfonylation reactions, aiding in the study of enzyme mechanisms and protein functions.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Bromophenyl)methanesulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as the active sites of enzymes. This covalent modification can inhibit enzyme activity, making it useful in the design of enzyme inhibitors .
Comparison with Similar Compounds
- (3-Bromophenyl)methanesulfonyl chloride
- (3-Bromophenyl)methanesulfonamide
- (3-Bromophenyl)methanesulfonate
Comparison:
- (3-Bromophenyl)methanesulfonyl fluoride is unique due to the presence of the fluoride group, which imparts distinct reactivity compared to its chloride, amide, and sulfonate counterparts.
- The fluoride group makes it more reactive towards nucleophiles, enhancing its utility in various chemical reactions and biological applications .
Properties
Molecular Formula |
C7H6BrFO2S |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
(3-bromophenyl)methanesulfonyl fluoride |
InChI |
InChI=1S/C7H6BrFO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2 |
InChI Key |
UYBLVJSLWZXGIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13268879.png)
![2-Bromo-4-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13268895.png)

![4-{[(2,3-Dichlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13268911.png)
![[2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13268913.png)

![4-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13268923.png)





![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13268956.png)
![tert-Butyl 1-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13268963.png)
